
Fenilacetiluro de litio
Descripción general
Descripción
Synthesis Analysis
Lithium phenylacetylide is typically synthesized through the deprotonation of phenylacetylene with lithium amide bases, such as lithium hexamethyldisilazide in solvents like THF or pentane. Studies show the formation of mixed aggregates between lithium phenylacetylide and other lithium compounds, affecting the reaction mechanisms in its subsequent reactions with electrophiles. These aggregates include mixed dimers and tetramers, which play a crucial role in determining the kinetics and outcome of reactions involving lithium phenylacetylide (Briggs et al., 2004).
Molecular Structure Analysis
The molecular structure of lithium phenylacetylide, and its aggregates, has been studied using various spectroscopic techniques. The structure is influenced by the solvent and the concentration of mixed aggregates, with NMR spectroscopy showing the presence of disolvated monomers and various dimeric and tetrameric forms. These structural insights are crucial for understanding the reactivity and selectivity of lithium phenylacetylide in synthetic applications (Qu & Collum, 2006).
Chemical Reactions and Properties
Lithium phenylacetylide undergoes various chemical reactions, including 1,2-additions to electrophilic centers, acylation reactions with Weinreb amides, and additions to imines mediated by BF3. These reactions are influenced by the structure and reactivity of the mixed aggregates formed by lithium phenylacetylide in solution. The outcomes of these reactions can be tailored by manipulating the reaction conditions, such as temperature, solvent, and the nature of the electrophile, to achieve desired selectivities and yields (Aubrecht, Winemiller, & Collum, 2000).
Physical Properties Analysis
The physical properties of lithium phenylacetylide, such as solubility and aggregation behavior in various solvents, are critical for its handling and use in organic synthesis. Its solubility and the stability of its aggregates are influenced by the solvent, temperature, and the presence of other lithium-containing compounds. These properties affect the reactivity and kinetics of reactions involving lithium phenylacetylide.
Chemical Properties Analysis
Lithium phenylacetylide's chemical properties, including its nucleophilicity and ability to form various aggregates, underpin its utility in organic synthesis. Its reactivity towards different electrophiles can be modulated by the solvent, temperature, and the nature of the lithium aggregates formed. The understanding of these properties is crucial for the development of new synthetic methodologies using lithium phenylacetylide.
For more in-depth insights and specific examples of reactions and applications of lithium phenylacetylide in organic synthesis, the following references provide valuable information: (Briggs et al., 2004), (Qu & Collum, 2006), (Aubrecht, Winemiller, & Collum, 2000).
Aplicaciones Científicas De Investigación
Dispositivos de almacenamiento de energía
El fenilacetiluro de litio juega un papel importante en el desarrollo de baterías de iones de litio (LIB) avanzadas. Estas baterías son dispositivos de almacenamiento de energía recargables prometedores que tienen una gran demanda debido al rápido crecimiento de la población . El compuesto se utiliza en el desarrollo de materiales de electrodos con una alta capacidad teórica .
Aglutinantes poliméricos
En el campo de los aglutinantes poliméricos para LIB, el this compound es fundamental. Ayuda a mantener la integridad estructural y la estabilidad de los electrodos en LIB . El compuesto se utiliza para superar los desafíos asociados con la mala adhesión, las propiedades mecánicas insuficientes y la baja conductividad electrónica e iónica de los aglutinantes comerciales como el difluoruro de polivinilideno (PVDF) .
Síntesis de carboximidas
El this compound se utiliza en la síntesis de una serie de carboximidas utilizando isocianatos de acilo . Se utilizó para sintetizar el compuesto de título 3 como compuesto modelo a partir de isocianato de benzoílo .
Mecanismo de acilación
El compuesto se utiliza en el estudio del mecanismo de acilación del this compound con una amida de Weinreb . El estudio proporciona información sobre la resonancia del agregado mixto con PhCCLi no reaccionado .
Mecanismo De Acción
Target of Action
Lithium Phenylacetylide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and cellular signal transduction mechanisms .
Mode of Action
Lithium Phenylacetylide interacts with its targets by inhibiting their activity. For instance, it decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Biochemical Pathways
Lithium Phenylacetylide affects several biochemical pathways. It interacts with downstream pathways, including Wnt/β-catenin , CREB/brain-derived neurotrophic factor (BDNF) , nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Result of Action
The molecular and cellular effects of Lithium Phenylacetylide’s action include neuroprotection and modulation of neurotransmission . It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, antioxidant, anti-inflammatory, and protein homeostasis properties .
Safety and Hazards
Lithium phenylacetylide is classified as a dangerous substance. It is highly flammable and releases flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
lithium;ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYOGEBCFYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392474 | |
| Record name | (Phenylethynyl)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4440-01-1 | |
| Record name | (Phenylethynyl)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium phenylacetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lithium phenylacetylide behave as a nucleophile?
A1: Lithium phenylacetylide acts as a strong nucleophile due to the electron-rich nature of the acetylide anion (PhCC-). It readily attacks electrophilic centers, such as carbonyl groups, imines, and activated alkynes, leading to the formation of new carbon-carbon bonds. [, , , , , ]
Q2: Can lithium phenylacetylide participate in 1,2-addition reactions?
A2: Yes, lithium phenylacetylide readily undergoes 1,2-addition reactions with carbonyl compounds, such as aldehydes and ketones. The acetylide anion adds to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate. [, ]
Q3: How does lithium phenylacetylide react with diazo compounds?
A3: In the presence of copper(I) salts, lithium phenylacetylide reacts with diazo carbonyl compounds via a [3+2] cycloaddition, ultimately forming pyrazole derivatives as the major product. This inverse electron-demand cycloaddition likely proceeds through a copper-acetylide intermediate. []
Q4: Does lithium phenylacetylide react differently with boron trifluoride compared to other electrophiles?
A4: While lithium phenylacetylide typically acts as a nucleophile, its reaction with boron trifluoride (BF3) takes a different course. Instead of simple addition, the reaction proceeds through a series of fluorine-lithium exchanges, ultimately forming tris(phenylacetylido)borane and lithium tetrafluoroborate (LiBF4). []
Q5: What is the role of lithium phenylacetylide in functionalizing nanocrystalline silicon?
A5: Lithium phenylacetylide reacts with nanocrystalline silicon by adding across silicon-silicon bonds on the surface. This reaction results in the formation of silicon-carbon bonds, effectively functionalizing the silicon surface with phenylacetylene moieties. []
Q6: What is the molecular formula and weight of lithium phenylacetylide?
A6: The molecular formula of lithium phenylacetylide is C8H5Li, and its molecular weight is 100.09 g/mol.
Q7: What spectroscopic techniques are useful for characterizing lithium phenylacetylide?
A7: Lithium phenylacetylide can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 6Li, 13C, and 1H NMR spectroscopy provide valuable information about the structure, aggregation state, and dynamics of lithium phenylacetylide in solution. [, , , ]
- IR Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the carbon-carbon triple bond in the acetylide anion. [, ]
Q8: What solvents are commonly used for reactions involving lithium phenylacetylide?
A8: Lithium phenylacetylide is typically prepared and used in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These solvents can solvate the lithium cation effectively, enhancing the reactivity of the acetylide anion. [, , , , ]
Q9: How does the presence of THF affect the aggregation state of lithium phenylacetylide?
A9: Lithium phenylacetylide exists in equilibrium between dimeric and tetrameric forms in solution. The addition of THF can shift this equilibrium toward the dimeric species. []
Q10: Does lithium phenylacetylide itself act as a catalyst?
A10: While lithium phenylacetylide is primarily used as a stoichiometric reagent, it can participate in reactions where a catalytic amount of a copper(I) salt is employed. For example, in the copper-mediated cycloaddition with diazo compounds, the copper acetylide species formed in situ is likely the active catalytic species. []
Q11: Are there specific applications of lithium phenylacetylide in organic synthesis?
A11: Lithium phenylacetylide finds numerous applications in organic synthesis, including:
- Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds, such as pyrazoles, isoxazoles, and benzo[4,5]imidazo[1,2-a]pyrimidines. [, ]
- Functionalization of silicon surfaces: Used to introduce phenyl and phenylacetylene groups onto silicon surfaces. []
- Synthesis of dendrimers: Employed as a reagent for the construction of carbosilane dendrimers. [, ]
Q12: Have computational methods been used to study the reactivity of lithium phenylacetylide?
A12: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of lithium phenylacetylide addition reactions, particularly in the context of stereoselectivity and the influence of mixed aggregates. [, ]
Q13: How does the presence of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity of lithium phenylacetylide?
A13: Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the acetylide anion, making it less reactive. Conversely, electron-donating groups increase the electron density on the acetylide anion, enhancing its nucleophilicity and reactivity. []
Q14: What are the typical storage conditions for lithium phenylacetylide?
A14: Lithium phenylacetylide is highly moisture-sensitive and should be stored under an inert atmosphere, typically nitrogen or argon, in a cool, dry place.
Q15: Are there any specific techniques for handling lithium phenylacetylide safely?
A15: Lithium phenylacetylide should be handled with caution using standard air-free techniques, such as Schlenk line or glovebox techniques, to prevent decomposition upon exposure to air and moisture.
Q16: How can the formation and progress of reactions involving lithium phenylacetylide be monitored?
A16: Various analytical techniques can be used to monitor reactions involving lithium phenylacetylide, including:
Q17: What factors influence the solubility of lithium phenylacetylide?
A17: The solubility of lithium phenylacetylide depends on the solvent polarity and the presence of coordinating ligands. It is highly soluble in polar, coordinating solvents like THF, while its solubility is limited in nonpolar solvents like hexane. [, ]
Q18: Are there any alternatives to lithium phenylacetylide for introducing phenylacetylene moieties into molecules?
A18: Yes, several alternatives to lithium phenylacetylide can be used to introduce phenylacetylene units, including:
Q19: How has the use of lithium phenylacetylide evolved in organic synthesis?
A19: Lithium phenylacetylide has been a valuable reagent in organic synthesis for several decades. Its use has evolved alongside the development of new synthetic methodologies and the increasing demand for complex molecules, including natural products, pharmaceuticals, and materials.
Q20: Are there any notable examples of cross-disciplinary applications of lithium phenylacetylide?
A20: The application of lithium phenylacetylide in functionalizing nanocrystalline silicon highlights its cross-disciplinary potential, bridging organic synthesis with materials science. This example showcases its versatility in creating novel materials with tailored properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



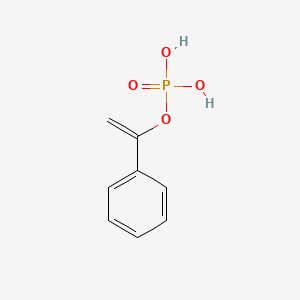
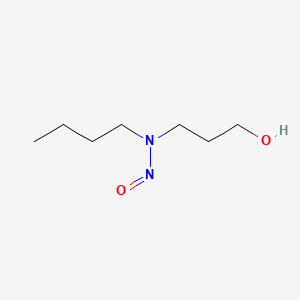
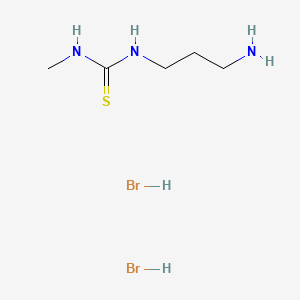
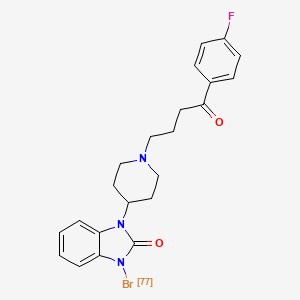

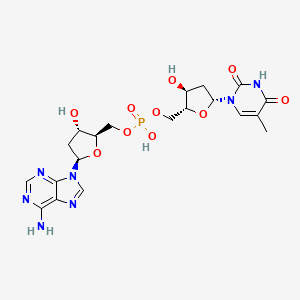
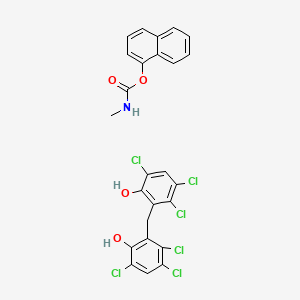
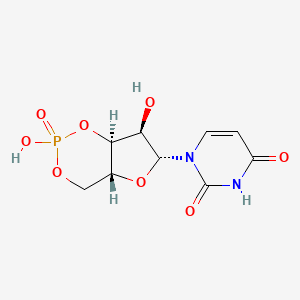
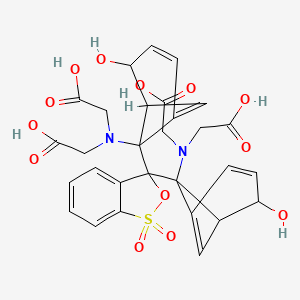


![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)